molecular formula C10H6N2O B1303903 2-Oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 36926-82-6

2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No. B1303903
CAS RN: 36926-82-6
M. Wt: 170.17 g/mol
InChI Key: WNRMLIGSXULUPQ-UHFFFAOYSA-N
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Patent
US04735948

Procedure details

A mixture was prepared from 6 liters of 97% formic acid, 300 g of hydroxylamine hydrochloride, 500 g of sodium formate, and 700 g of 2-chloro-3-quinolinecarboxaldehyde and this mixture was heated to reflux (110° C.). The resulting solution was then maintained at 110° C. for 18 hours. The solution was then cooled and the solid which crystallized was separated by filtration and then successively washed twice with water, once with ethanol and once with methylene chloride to give 3-cyano-2(1H)-quinolinone.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2]O.[CH:4]([O-:6])=O.[Na+].ClC1[C:18]([CH:19]=O)=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=1>C(O)=O>[C:19]([C:18]1[C:4](=[O:6])[NH:10][C:11]2[C:16]([CH:17]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2)#[N:2] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
500 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
700 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1C=O
Name
Quantity
6 L
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was then maintained at 110° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
CUSTOM
Type
CUSTOM
Details
the solid which crystallized
CUSTOM
Type
CUSTOM
Details
was separated by filtration
WASH
Type
WASH
Details
successively washed twice with water, once with ethanol and once with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(NC2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.